3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Overview
Description
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods and Derivatives : A study details various synthesis methods and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including compounds related to 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one. These derivatives have diverse applications in medicinal chemistry (Vardanyan, 2018).
NMR Characteristics and Conformational Analysis : Research on derivatives of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, closely related to the compound , provides insights into their NMR spectral assignments, conformational analysis through various NMR techniques, and molecular modeling (Zheng Jin-hong, 2011).
Novel Synthesis Methods for Piperidine Derivatives : A study proposes a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a related compound, highlighting its importance in medicinal chemistry and offering a more efficient production method (Smaliy et al., 2011).
Applications in Medicinal Chemistry
Muscarinic Antagonists Synthesis Using Enantioselective Transformations : A study describes the synthesis of muscarinic antagonists using enantioselective enzymatic transformation, showcasing the role of piperidine derivatives in developing such compounds (Tacke & Heinrich, 2002).
Cytotoxic and Anticancer Agents : Piperidine derivatives have been synthesized and evaluated for their cytotoxicity toward various cells, indicating their potential as novel classes of cytotoxic agents in cancer research (Dimmock et al., 1998).
Potential Antipsychotic Compounds : Novel 7-[3-(1-piperidinyl)propoxy]chromenones, with a structure related to piperidine derivatives, have been synthesized and evaluated as potential antipsychotics, demonstrating significant affinity for D2 and 5-HT2 receptors (Bolós et al., 1998).
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-13-7-9-15(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHPFTSBMACKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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